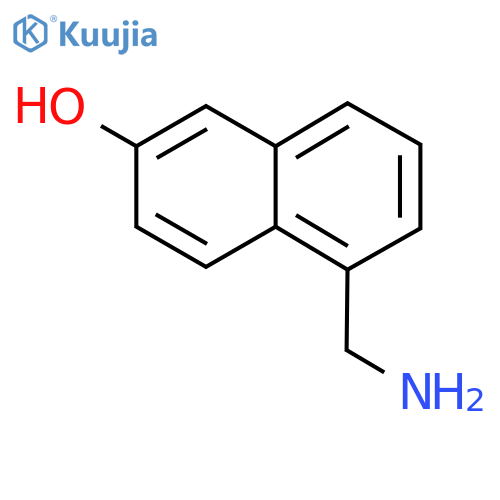Cas no 223915-93-3 (5-(Aminomethyl)naphthalen-2-ol)

223915-93-3 structure
商品名:5-(Aminomethyl)naphthalen-2-ol
CAS番号:223915-93-3
MF:C11H11NO
メガワット:173.211142778397
CID:4797642
5-(Aminomethyl)naphthalen-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-(aminomethyl)naphthalen-2-ol
- BDBM50061315
- 1-(Aminomethyl)-6-hydroxynaphthalene
- 5-(Aminomethyl)naphthalen-2-ol
-
- インチ: 1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2
- InChIKey: PFFJJFRURKJERG-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2C(C=1)=CC=CC=2CN
計算された属性
- せいみつぶんしりょう: 173.084
- どういたいしつりょう: 173.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.2
5-(Aminomethyl)naphthalen-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000249-500mg |
1-(Aminomethyl)-6-hydroxynaphthalene |
223915-93-3 | 98% | 500mg |
$1068.20 | 2023-09-02 | |
| Alichem | A219000249-1g |
1-(Aminomethyl)-6-hydroxynaphthalene |
223915-93-3 | 98% | 1g |
$1685.00 | 2023-09-02 |
5-(Aminomethyl)naphthalen-2-ol 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
223915-93-3 (5-(Aminomethyl)naphthalen-2-ol) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
